![molecular formula C26H27FN4O3S2 B2454273 N-(1-{4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide CAS No. 338954-15-7](/img/structure/B2454273.png)
N-(1-{4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide
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Overview
Description
“N-(1-{4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide” is a chemical compound with the molecular formula C26H27FN4O3S2 . It is also known by other names such as "Benzenesulfonamide, N-[1-[4-ethyl-5-[[(3-methoxyphenyl)methyl]thio]-4H-1,2,4-triazol-3-yl]-2-phenylethyl]-4-fluoro-" .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities. Heterocyclic moieties like 1,3,4-thiadiazole have diverse activities . The molecular weight of the compound is 526.6459832 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, N-Ethyl-N-(4-methoxybenzyl)benzenesulfonamide, include a density of 1.2±0.1 g/cm3, boiling point of 455.6±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .Scientific Research Applications
Enzyme Inhibition Applications
N-(1-{4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide and its derivatives have been researched primarily for their enzyme inhibition properties. One study synthesized a range of compounds from a starting compound similar to this compound. These compounds were then tested for their lipase and α-glucosidase inhibition activities. Among the tested compounds, some showed promising anti-lipase activity, and others demonstrated effective anti-α-glucosidase activity, indicating potential therapeutic applications in treating conditions related to these enzymes, such as obesity or diabetes (Bekircan, Ülker, & Menteşe, 2015).
COX-2 Inhibitor for Pain Management
Another application is in the development of COX-2 inhibitors. A derivative compound, 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide, demonstrated potent inhibition of the COX-2 enzyme, which is significant in pain management and treatment of inflammation. The introduction of a fluorine atom to the compound notably increased COX-2 selectivity, indicating a potential pathway for developing effective and selective COX-2 inhibitors for therapeutic purposes (Hashimoto et al., 2002).
Antimicrobial Activities
Some studies focused on synthesizing novel sulfanilamide-derived 1,2,3-triazoles, highlighting their significant antibacterial and antifungal activities. These compounds were synthesized through 1,3-dipolar cycloaddition and showed promising potency against various bacterial and fungal strains. This research suggests the potential of this compound derivatives in developing new antimicrobial agents (Wang, Wan, & Zhou, 2010).
Future Directions
properties
IUPAC Name |
N-[1-[4-ethyl-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-2-phenylethyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O3S2/c1-3-31-25(28-29-26(31)35-18-20-10-7-11-22(16-20)34-2)24(17-19-8-5-4-6-9-19)30-36(32,33)23-14-12-21(27)13-15-23/h4-16,24,30H,3,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOJENZNQSJVRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)OC)C(CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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